Cas no 101421-26-5 (2,4-Dichloro-3-nitrobenzamide)
2,4-Dichloro-3-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- 2,4-dichloro-3-nitrobenzamide
- 2,4-Dichloro-3-nitrobenzamide
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- Inchi: 1S/C7H4Cl2N2O3/c8-4-2-1-3(7(10)12)5(9)6(4)11(13)14/h1-2H,(H2,10,12)
- InChI Key: QKGIVRHHOHBQLQ-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=CC=1C(N)=O)Cl)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 256
- XLogP3: 1.9
- Topological Polar Surface Area: 88.9
2,4-Dichloro-3-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015002513-250mg |
2,4-Dichloro-3-nitrobenzamide |
101421-26-5 | 97% | 250mg |
$494.40 | 2023-09-04 | |
| Alichem | A015002513-500mg |
2,4-Dichloro-3-nitrobenzamide |
101421-26-5 | 97% | 500mg |
$823.15 | 2023-09-04 | |
| Alichem | A015002513-1g |
2,4-Dichloro-3-nitrobenzamide |
101421-26-5 | 97% | 1g |
$1460.20 | 2023-09-04 |
2,4-Dichloro-3-nitrobenzamide Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 2,4-Dichloro-3-nitrobenzamide
2,4-Dichloro-3-nitrobenzamide (CAS No. 101421-26-5): A Comprehensive Overview of Its Properties and Applications
2,4-Dichloro-3-nitrobenzamide (CAS No. 101421-26-5) is a specialized chemical compound that has garnered significant attention in various industrial and research applications. This nitrobenzamide derivative is characterized by its unique molecular structure, which combines a benzene ring with chloro and nitro functional groups. The compound's chemical formula is C7H4Cl2N2O3, and it is often utilized in the synthesis of more complex molecules due to its reactive properties. Researchers and manufacturers value 2,4-Dichloro-3-nitrobenzamide for its versatility and potential in developing innovative solutions across multiple fields.
One of the most frequently asked questions about 2,4-Dichloro-3-nitrobenzamide revolves around its synthesis process. The compound is typically synthesized through the nitration of 2,4-dichlorobenzamide, followed by purification steps to achieve high purity levels. Its physical properties, such as a melting point range of 160-165°C and a molecular weight of 235.02 g/mol, make it suitable for precise applications in pharmaceutical intermediates and agrochemical research. The compound's stability under controlled conditions further enhances its utility in laboratory settings.
In recent years, the demand for 2,4-Dichloro-3-nitrobenzamide has surged due to its role in the development of advanced materials and bioactive compounds. For instance, it serves as a key intermediate in the synthesis of herbicides and fungicides, aligning with the growing focus on sustainable agriculture. Additionally, its potential applications in medicinal chemistry have sparked interest, particularly in the design of novel antimicrobial agents. This aligns with current trends in addressing global challenges such as antibiotic resistance and crop protection.
The safety profile of 2,4-Dichloro-3-nitrobenzamide is another critical aspect often explored by users. While the compound is not classified as hazardous under standard handling conditions, proper laboratory precautions, including the use of gloves and ventilation, are recommended. Its storage requirements include keeping it in a cool, dry place away from direct sunlight to maintain stability. These guidelines are essential for ensuring safe and effective use in both industrial and academic environments.
From an SEO perspective, terms like "buy 2,4-Dichloro-3-nitrobenzamide," "CAS 101421-26-5 supplier," and "nitrobenzamide derivatives applications" are frequently searched, reflecting the compound's commercial and research relevance. Manufacturers and suppliers often highlight its high purity grades and custom synthesis options to cater to diverse client needs. Furthermore, the compound's role in green chemistry initiatives has become a trending topic, as industries seek eco-friendly alternatives for chemical processes.
In conclusion, 2,4-Dichloro-3-nitrobenzamide (CAS No. 101421-26-5) stands out as a multifaceted compound with broad applications in agriculture, pharmaceuticals, and material science. Its unique chemical properties, coupled with its adaptability in synthesis, make it a valuable asset for researchers and industries alike. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing contemporary challenges and driving innovation.
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